N-butyl-3,4-difluoroaniline
Description
N-Butyl-3,4-difluoroaniline is a fluorinated aromatic amine derivative characterized by a butyl group attached to the nitrogen atom of a 3,4-difluoroaniline core. For instance, 3,4-difluoroaniline derivatives are typically synthesized via nucleophilic substitution or lithiation strategies. The compound’s structure suggests enhanced lipophilicity due to the butyl chain, which may improve skin absorption compared to shorter alkyl derivatives (e.g., N-ethyl analogs) .
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-butyl-3,4-difluoroaniline |
InChI |
InChI=1S/C10H13F2N/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
WTBXDHNFOWMRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3,4-difluoroaniline reacts with butyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt as a phase transfer catalyst has been reported to improve the yield and purity of similar compounds .
Chemical Reactions Analysis
Types of Reactions: N-butyl-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-butyl-3,4-difluoroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. They can be used in the development of new drugs targeting specific biological pathways .
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. Its derivatives can enhance the efficacy and selectivity of these products .
Mechanism of Action
The mechanism of action of N-butyl-3,4-difluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
Reactivity Insights :
- Fluorine’s electronegativity and steric effects dominate reactivity. For example, lateral lithiation of N-BOC-3,4-difluoroaniline derivatives is hindered when fluorine is ortho to reactive sites, as seen in low yields (8%) for ethyl 4,5-difluoroindole-2-carboxylate .
- In contrast, 3,4-difluoroaniline itself serves as a robust precursor for pharmaceuticals like norfloxacin, achieving 61% overall yield due to well-optimized steps .
Electronic and Thermodynamic Properties
Table 3: DFT-Calculated Properties of 2,4-Disubstituted Anilines (Adapted from )
| Property | 2,4-Difluoroaniline (2,4DFA) | 2,4-Dichloroaniline (2,4DCA) | 2,4-Diiodoaniline (2,4DIA) |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 5.2 | 4.8 | 4.1 |
| Dipole Moment (Debye) | 2.5 | 2.7 | 3.0 |
| Polarizability (ų) | 12.3 | 14.1 | 16.9 |
Implications for this compound :
- The electron-withdrawing fluorine atoms in 3,4 positions likely lower the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing charge transfer properties. This could be advantageous in materials science or photodynamic therapies .
- Thermodynamic stability may be superior to chloro- or iodo-substituted derivatives due to stronger C-F bonds .
Biological Activity
N-butyl-3,4-difluoroaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : CHFN
- Molecular Weight : 201.21 g/mol
- Structural Features : The compound features a butyl group attached to the nitrogen atom of an aniline structure, along with two fluorine atoms at the 3 and 4 positions of the aromatic ring. This configuration enhances its lipophilicity and metabolic stability, which are critical for biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine substituents enhance the compound's binding affinity and metabolic stability, making it a promising candidate in drug design.
Possible Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : this compound can modulate receptor activities, potentially influencing signaling pathways critical for cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 3,4-Difluoroaniline | Lacks the butyl group | Less lipophilic; potentially lower biological activity |
| N-butyl-2,6-difluoroaniline | Fluorine atoms positioned differently | Variations in reactivity and potential applications |
| N-butyl-4-fluoroaniline | Contains one fluorine atom | Different reactivity due to single fluorine position |
The presence of both a butyl group and fluorine atoms at specific positions enhances this compound's chemical stability and reactivity compared to its analogs.
Case Studies and Research Findings
-
Antimicrobial Activity :
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. For instance, a derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus . -
Anticancer Properties :
Research has indicated that this compound derivatives possess anticancer activity. In one study, a derivative was found to induce apoptosis in cancer cell lines at concentrations ranging from 1 to 10 µM. The mechanism was linked to the modulation of apoptotic signaling pathways involving caspases . -
Pharmacological Applications :
The compound has been investigated for its potential as a scaffold in drug development targeting specific diseases. Its ability to enhance binding affinity due to fluorination makes it suitable for developing more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
